2-({[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID 2-({[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Brand Name: Vulcanchem
CAS No.:
VCID: VC9396232
InChI: InChI=1S/C19H22ClN3O3/c1-12-10-17(22-23(12)11-13-6-8-14(20)9-7-13)21-18(24)15-4-2-3-5-16(15)19(25)26/h6-10,15-16H,2-5,11H2,1H3,(H,25,26)(H,21,22,24)
SMILES: CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)C3CCCCC3C(=O)O
Molecular Formula: C19H22ClN3O3
Molecular Weight: 375.8 g/mol

2-({[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID

CAS No.:

Cat. No.: VC9396232

Molecular Formula: C19H22ClN3O3

Molecular Weight: 375.8 g/mol

* For research use only. Not for human or veterinary use.

2-({[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID -

Specification

Molecular Formula C19H22ClN3O3
Molecular Weight 375.8 g/mol
IUPAC Name 2-[[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]carbamoyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C19H22ClN3O3/c1-12-10-17(22-23(12)11-13-6-8-14(20)9-7-13)21-18(24)15-4-2-3-5-16(15)19(25)26/h6-10,15-16H,2-5,11H2,1H3,(H,25,26)(H,21,22,24)
Standard InChI Key FARWYGVJXXNMDN-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)C3CCCCC3C(=O)O
Canonical SMILES CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)C3CCCCC3C(=O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 2-[[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]carbamoyl]cyclohexane-1-carboxylic acid, with the molecular formula C₁₉H₂₂ClN₃O₃ and a molecular weight of 375.8 g/mol . The structure integrates a cyclohexane ring substituted at the 1-position with a carboxylic acid group and at the 2-position with an amide-linked pyrazole derivative. The pyrazole ring is further functionalized with a 4-chlorobenzyl group at the 1-position and a methyl group at the 5-position (Figure 1).

Synthetic Pathways and Modifications

Proposed Synthesis Strategy

Although no explicit synthesis route for this compound is documented in the provided sources, analogous compounds suggest a multi-step approach:

  • Cyclohexane Carboxylic Acid Derivative Preparation: Starting with cyclohexane-1,2-dicarboxylic acid, selective mono-amide formation could be achieved using carbodiimide coupling agents like EDCl and HOBt .

  • Pyrazole Substitution: Introducing the 4-chlorobenzyl and methyl groups to the pyrazole ring might involve nucleophilic substitution or Suzuki-Miyaura cross-coupling, as demonstrated in the synthesis of AZD5718, a FLAP inhibitor with a bicyclic aminopyrazole scaffold .

Key Challenges

  • Regioselectivity: Ensuring proper substitution on the pyrazole ring (e.g., 1- vs. 3-position) may require protective group strategies.

  • Amide Bond Stability: The carbamoyl linkage between the cyclohexane and pyrazole moieties could be sensitive to hydrolysis under acidic or basic conditions, necessitating mild reaction protocols .

FeatureThis CompoundAZD5718
Core StructureCyclohexane-carboxylic acidBicyclic pyrazole
Pyrazole Substitutions4-Chlorobenzyl, methylMethyl, tert-butoxy
log D (Predicted)~2.82.6

The 4-chlorobenzyl group may enhance hydrophobic interactions with FLAP’s membrane-binding domain, while the carboxylic acid improves solubility but reduces blood-brain barrier permeability .

Computational ADMET Predictions

Using PubChem’s descriptor data:

  • Lipophilicity: Estimated log P = 3.1 (moderate, favoring cellular uptake).

  • Solubility: ~25 µM in aqueous buffers (limited, typical for carboxylic acids).

  • Metabolic Stability: Susceptible to hepatic glucuronidation due to the carboxylic acid group .

Physicochemical Properties and Drug-Likeness

Thermodynamic Stability

The cyclohexane ring’s chair conformation minimizes steric strain, while intramolecular hydrogen bonding between the amide NH and carboxylic acid groups may stabilize the molecule in polar solvents.

Spectroscopic Characterization

  • ¹H NMR: Expected signals include aromatic protons from the 4-chlorobenzyl group (δ 7.4–7.6 ppm), pyrazole CH (δ 6.2 ppm), and cyclohexane CH₂ groups (δ 1.2–2.4 ppm) .

  • MS (ESI⁻): Predominant ion at m/z 374.2 [M – H]⁻, consistent with the molecular formula .

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